molecular formula C9H9NO4 B189049 2,6-Dimethyl-3-nitrobenzoic acid CAS No. 6307-70-6

2,6-Dimethyl-3-nitrobenzoic acid

Cat. No. B189049
CAS RN: 6307-70-6
M. Wt: 195.17 g/mol
InChI Key: GOGALNMBJIGJNW-UHFFFAOYSA-N
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Patent
US05952362

Procedure details

2,6-Dimethylbenzoic acid (15 g) dissolved in 350 ml of nitromethane was cooled in an ice bath and treated with 18.9 ml of 70% nitric acid and then 14 ml of concentrated sulfuric acid. The bath was removed and the mixture was stirred at room temperature for 22 hr. The mixture was poured into ethyl acetate, washed several times with water, dried, evaporated, and 17.2 g of 2,6-dimethyl-3-nitrobenzoic acid, mp 115.9-116.5° C., was obtained. ##STR123##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5].[N+:12]([O-])([OH:14])=[O:13].S(=O)(=O)(O)O>[N+](C)([O-])=O>[CH3:1][C:2]1[C:10]([N+:12]([O-:14])=[O:13])=[CH:9][CH:8]=[C:7]([CH3:11])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
350 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
18.9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
14 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured into ethyl acetate
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C(=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.